2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its pharmacological versatility, including anticancer, antiviral, and kinase inhibitory activities . The structure features:
- 1-Methyl group: Enhances metabolic stability by reducing susceptibility to oxidative demethylation .
- Ethanolamino group at position 4: Increases solubility via hydrogen bonding and polarity .
For example, compound 4a () was synthesized via a similar route with a 75% yield .
Properties
Molecular Formula |
C14H15ClN6O |
|---|---|
Molecular Weight |
318.76 g/mol |
IUPAC Name |
2-[[6-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |
InChI Key |
QOZJLWMRSFVOIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
The compound 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol is a complex organic molecule featuring a pyrazolo[3,4-d]pyrimidine core and various functional groups. It has a hydroxyl group attached to an ethyl chain connected to a substituted pyrazolo-pyrimidine moiety, and the presence of the 4-chlorophenyl group indicates potential interactions with biological targets, making it interesting in medicinal chemistry.
Potential Applications
Due to its structural features, 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol could have applications in diverse areas:
- Medicinal Chemistry The compound's structure suggests it may interact with biological targets, making it valuable in medicinal chemistry. Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation and survival.
- Synthesis The synthesis of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol typically involves multi-step organic reactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the amine groups can undergo protonation or alkylation. The pyrazolo[3,4-d]pyrimidine scaffold may also engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom on the phenyl ring.
Data Table
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol | Pyrazolo-pyrimidine core with 4-chlorophenyl group | Potential anticancer activity | Hydroxyl functionalization enhances solubility |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar core without hydroxyl group | Anticancer properties reported | Lacks additional functional groups |
| 6-Amino-2-(diethylamino)ethylamino-pyrazolo[3,4-b]pyridine | Different core structure (b vs d) | Antimicrobial activity noted | Diethylamino substituent alters pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of protein kinases, such as CDK2 and EGFR, by binding to their active sites and preventing their phosphorylation activities . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, emphasizing substituent variations, synthesis, and biological relevance.
Key Observations
Substituent Impact on Activity: The 4-chlorophenyl group (target compound, 4a , 24d ) is associated with enhanced binding to hydrophobic pockets in biological targets. Ethanolamino derivatives (target compound, 24d ) exhibit improved aqueous solubility compared to non-polar analogs like acetonitrile (4a ).
Synthetic Efficiency :
- Yields for pyrazolo[3,4-d]pyrimidine derivatives range from 75% (4a ) to 88% (24d ), suggesting robust protocols for amine substitution reactions.
Anticancer activity is hypothesized for the target compound based on structural similarity to 4-Chloro-N,1-diphenyl derivatives ( ).
Biological Activity
The compound 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol is a novel organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. Its structure includes a hydroxyl group, which enhances its potential biological activity. This article explores the biological properties of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities.
Structural Characteristics
The molecular formula of the compound is . The presence of a 4-chlorophenyl group and a hydroxyl functionalization on an ethyl chain contributes to its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol | Pyrazolo-pyrimidine core with 4-chlorophenyl group | Potential anticancer activity | Hydroxyl functionalization enhances solubility |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Similar core without hydroxyl group | Anticancer properties reported | Lacks additional functional groups |
| 6-Amino-2-(diethylamino)ethylamino-pyrazolo[3,4-b]pyridine | Different core structure (b vs d) | Antimicrobial activity noted | Diethylamino substituent alters pharmacokinetics |
Anticancer Properties
Research indicates that compounds similar to 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol exhibit significant anticancer activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation and survival. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, including glioblastoma and prostate cancer cells .
In vivo studies have also shown promising results. For example, a small library of pyrazolo[3,4-d]pyrimidine derivatives demonstrated tumor volume reduction greater than 50% in xenograft mouse models . The mechanism of action is often linked to the inhibition of tyrosine kinases (TKs), such as Abl and Src-family proteins, which play vital roles in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Similar pyrazolo derivatives have shown to suppress cyclooxygenase-2 (COX-2) activity effectively. In vitro assays revealed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol could be a candidate for developing new anti-inflammatory medications.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties as well. Pyrazole derivatives have been explored for their ability to combat bacterial biofilms and quorum-sensing mechanisms . These activities are crucial in developing new anti-infective agents amid rising antibiotic resistance.
Case Studies
A recent study investigated the effects of various pyrazolo compounds on biofilm formation in bacterial cultures. The results indicated that certain derivatives significantly inhibited biofilm formation and reduced bacterial load in treated cultures compared to controls . This highlights the potential application of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol in treating infections caused by biofilm-forming pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
